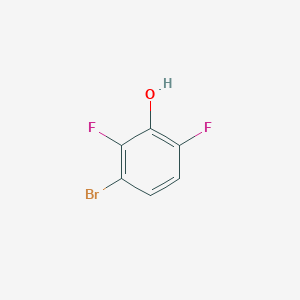

3-Bromo-2,6-difluorophenol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-bromo-2,6-difluorophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrF2O/c7-3-1-2-4(8)6(10)5(3)9/h1-2,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYKSRTXLESCBRM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1F)O)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrF2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50593199 | |

| Record name | 3-Bromo-2,6-difluorophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50593199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

221220-99-1 | |

| Record name | 3-Bromo-2,6-difluorophenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=221220-99-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Bromo-2,6-difluorophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50593199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Bromo-2,6-difluorophenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Bromo-2,6-difluorophenol (CAS: 221220-99-1)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-2,6-difluorophenol is a halogenated aromatic compound with the CAS number 221220-99-1.[1][2] Its structure, featuring a phenol ring substituted with a bromine atom and two fluorine atoms, makes it a valuable building block in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the available information on this compound, including its chemical properties, a proposed synthesis protocol based on related compounds, and its potential applications, with a particular focus on its role as a building block for protein degraders.

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 221220-99-1 | [1][2] |

| Molecular Formula | C₆H₃BrF₂O | [1] |

| Molecular Weight | 208.99 g/mol | [1] |

| Appearance | Not specified (likely a solid) | N/A |

| Purity | ≥98% | [1] |

| Storage | Room temperature | [1] |

Synthesis Methodology

A specific, validated experimental protocol for the synthesis of this compound is not publicly documented. However, a plausible synthetic route can be inferred from established methods for the bromination of related phenols, such as the synthesis of 4-bromo-2,6-difluorophenol. The key transformation is the electrophilic aromatic substitution of 2,6-difluorophenol with a bromine source.

Proposed Experimental Protocol: Electrophilic Bromination of 2,6-Difluorophenol

This protocol is adapted from the synthesis of 4-bromo-2,6-difluorophenol and is expected to yield a mixture of isomers, including the desired this compound, which would require subsequent purification.

Materials:

-

2,6-Difluorophenol

-

Bromine (Br₂)

-

Carbon disulfide (CS₂) or other suitable inert solvent

-

48% Hydrogen bromide solution (HBr) (catalyst)

-

Saturated sodium metabisulfite solution

-

Saturated sodium hydrogen carbonate solution

-

Anhydrous sodium sulfate

-

Water

Procedure:

-

Reaction Setup: In a well-ventilated fume hood, dissolve 2,6-difluorophenol in a dry, inert solvent such as carbon disulfide in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

-

Bromine Addition: Prepare a solution of bromine in the same solvent and add it dropwise to the stirred solution of 2,6-difluorophenol at room temperature over a period of 5-10 minutes.

-

Catalysis and Reaction: To the stirred reaction mixture, add a few drops of 48% hydrogen bromide solution as a catalyst. Heat the mixture to reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature and then pour it into water. To quench any unreacted bromine, add a saturated solution of sodium metabisulfite until the orange color of bromine disappears.

-

Extraction and Purification: Transfer the mixture to a separatory funnel. Separate the organic layer, and wash it sequentially with a saturated sodium hydrogen carbonate solution and water. Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude product.

-

Isolation of Isomers: The crude product will likely be a mixture of brominated isomers. The desired this compound can be isolated using column chromatography on silica gel or by fractional distillation under reduced pressure.

Caption: Proposed synthesis of this compound.

Spectroscopic Characterization (Predicted)

Specific spectroscopic data for this compound is not available. However, based on its structure, the following spectral characteristics can be anticipated:

-

¹H NMR: The spectrum would be expected to show signals for the two aromatic protons and the hydroxyl proton. The chemical shifts and coupling patterns would be influenced by the electron-withdrawing effects of the fluorine and bromine atoms.

-

¹³C NMR: The spectrum would display six signals for the aromatic carbons. The carbon atoms attached to the halogens and the hydroxyl group would show characteristic chemical shifts.

-

¹⁹F NMR: Two distinct signals would be expected for the two non-equivalent fluorine atoms, with coupling to each other and to the aromatic protons.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (208.99 g/mol ), with a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br).

Applications in Drug Discovery and Chemical Biology

This compound is listed as a building block for protein degraders .[1] This suggests its primary application is in the synthesis of bifunctional molecules, such as Proteolysis Targeting Chimeras (PROTACs).

Role in PROTACs and Targeted Protein Degradation

PROTACs are heterobifunctional molecules that simultaneously bind to a target protein and an E3 ubiquitin ligase. This proximity induces the ubiquitination of the target protein, marking it for degradation by the proteasome. A typical PROTAC consists of three components: a ligand for the target protein, a ligand for an E3 ligase, and a linker connecting the two.

The structure of this compound, with its reactive hydroxyl group and the potential for further functionalization at the bromine position (e.g., through cross-coupling reactions), makes it a versatile scaffold for the synthesis of PROTACs. The fluorinated phenyl ring can also impart desirable properties such as improved metabolic stability and binding affinity.

Caption: PROTAC development workflow using this compound.

Safety and Handling

A specific Safety Data Sheet (SDS) for this compound is not publicly available. However, based on the data for structurally related compounds such as other brominated and fluorinated phenols, it should be handled with care in a laboratory setting. It is likely to be an irritant to the skin, eyes, and respiratory system. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

This compound is a specialized chemical intermediate with significant potential in the field of targeted protein degradation. While detailed experimental and toxicological data are currently scarce, its structural features make it an attractive building block for the synthesis of complex molecules like PROTACs. Further research into the synthesis, characterization, and biological applications of this compound is warranted to fully explore its utility in drug discovery and development. Researchers are advised to proceed with caution, drawing upon the available information for related compounds for guidance on handling and reactivity.

References

An In-depth Technical Guide to the Molecular Structure of 3-Bromo-2,6-difluorophenol

This technical guide provides a comprehensive overview of the molecular structure, properties, and a plausible synthetic route for 3-Bromo-2,6-difluorophenol. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. While experimental data for this specific isomer is limited in publicly accessible literature, this guide combines available information with established chemical principles to offer a thorough profile.

Molecular Structure and Properties

This compound is a halogenated aromatic compound. Its structure consists of a phenol ring substituted with a bromine atom at the 3-position and two fluorine atoms at the 2- and 6-positions. This substitution pattern influences the molecule's electronic properties and reactivity.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₆H₃BrF₂O | [1] |

| Molecular Weight | 208.99 g/mol | [2] |

| CAS Number | 221220-99-1 | [2] |

| Appearance | Solid (predicted) | - |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

| Solubility | Not available | - |

| pKa | Not available | - |

Spectroscopic Data (Predicted)

While experimental spectra for this compound are not widely published, the expected spectroscopic characteristics can be predicted based on its structure.

¹H NMR: The proton NMR spectrum is expected to show two signals in the aromatic region, corresponding to the two protons on the benzene ring. The proton at the 5-position would likely appear as a triplet of doublets due to coupling with the adjacent fluorine and proton. The proton at the 4-position would likely appear as a doublet of doublets.

¹³C NMR: The carbon NMR spectrum would display six distinct signals for the aromatic carbons, with their chemical shifts influenced by the attached substituents (hydroxyl, bromine, and fluorine). The carbons bonded to fluorine would exhibit C-F coupling.

IR Spectroscopy: The infrared spectrum is expected to show characteristic absorption bands for the O-H stretch of the phenolic hydroxyl group (around 3200-3600 cm⁻¹), C-O stretching (around 1200 cm⁻¹), C-F stretching (around 1000-1300 cm⁻¹), and C-Br stretching (typically below 1000 cm⁻¹). The aromatic C-H and C=C stretching vibrations would also be present in their characteristic regions.

Synthesis of this compound

Plausible Experimental Protocol: Bromination of 2,6-difluorophenol

Materials:

-

2,6-difluorophenol

-

N-Bromosuccinimide (NBS)

-

Acetonitrile (anhydrous)

-

Dichloromethane

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate for elution

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,6-difluorophenol (1.0 equivalent) in anhydrous acetonitrile.

-

Cool the solution to 0 °C in an ice bath.

-

Add N-Bromosuccinimide (1.0 equivalent) portion-wise to the stirred solution.

-

Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.

-

Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Extract the product with dichloromethane (3 x 50 mL).

-

Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution (2 x 50 mL) and then with brine (1 x 50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to isolate the this compound isomer.

Note: This is a hypothetical protocol. The actual reaction conditions, including solvent, temperature, and choice of brominating agent, would need to be optimized to achieve the desired regioselectivity and yield.

Visualizations

Synthetic Workflow

The following diagram illustrates a plausible workflow for the synthesis and purification of this compound.

Logical Relationship of Synthesis

This diagram shows the logical relationship between the starting material, the key reaction step, and the final product.

Safety Information

Detailed toxicological data for this compound is not available. As with any halogenated phenol, it should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Avoid inhalation, ingestion, and skin contact.

Conclusion

This compound is a valuable, albeit not extensively studied, chemical intermediate. This guide provides a summary of its known properties and a plausible, detailed approach to its synthesis and characterization. Further experimental investigation is required to fully elucidate its physical, chemical, and biological properties. The provided information serves as a foundational resource for researchers interested in the synthesis and application of this and related compounds.

References

An In-depth Technical Guide to the Physical Properties of 3-Bromo-2,6-difluorophenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of 3-Bromo-2,6-difluorophenol. Due to the limited availability of experimentally determined data for this specific compound, this document also includes predicted values and detailed experimental protocols for key physical property determination, offering a valuable resource for researchers in drug development and chemical synthesis.

Chemical Identity and Structure

This compound is a halogenated aromatic compound. Its structure consists of a phenol ring substituted with a bromine atom at the 3-position and two fluorine atoms at the 2- and 6-positions.

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 221220-99-1[1][2] |

| Molecular Formula | C₆H₃BrF₂O[2] |

| Molecular Weight | 209.0 g/mol [2] |

| Canonical SMILES | C1=CC(=C(C(=C1F)O)F)Br[3] |

| InChI Key | GYKSRTXLESCBRM-UHFFFAOYSA-N[3] |

Tabulated Physical Properties

| Property | This compound (Experimental/Predicted) | 4-Bromo-2,6-difluorophenol (Predicted) |

| Melting Point | Data not available | 50 °C[4] |

| Boiling Point | Data not available | 180.2 ± 35.0 °C at 760 mmHg[4] |

| Density | Data not available | 1.9 ± 0.1 g/cm³[5] |

| pKa | Data not available | Data not available |

| LogP (XLogP3) | 2.5 (Predicted)[3] | 2.5 (Predicted) |

| Solubility | Data not available | Data not available |

Experimental Protocols

Given the absence of published experimental data for this compound, the following section details standardized and widely accepted methodologies for determining key physical properties. These protocols can be applied by researchers to ascertain the precise values for this compound.

Determination of Melting Point

The melting point of a solid is the temperature at which it changes state from solid to liquid. A sharp melting point range is indicative of a pure compound.

Methodology: Capillary Method

-

Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.[6]

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, such as a Thiele tube or a modern digital instrument, alongside a calibrated thermometer.

-

Heating: The apparatus is heated slowly and steadily, typically at a rate of 1-2 °C per minute as the expected melting point is approached.

-

Observation: The temperature at which the substance first begins to melt (the first appearance of liquid) and the temperature at which the last solid crystal disappears are recorded. This range is the melting point of the substance.[7]

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure surrounding the liquid and the liquid changes into a vapor.

Methodology: Micro Boiling Point Determination

-

Sample Preparation: A small volume (a few milliliters) of liquid this compound is placed in a small test tube or fusion tube.[8][9]

-

Capillary Inversion: A capillary tube, sealed at one end, is inverted and placed into the liquid in the test tube.[8][9]

-

Apparatus Setup: The test tube is attached to a thermometer and heated in a suitable heating bath (e.g., an oil bath or an aluminum block).[8][9]

-

Heating and Observation: The sample is heated until a continuous stream of bubbles emerges from the open end of the inverted capillary tube. The heating is then discontinued.[10]

-

Boiling Point Determination: The temperature at which the liquid begins to enter the capillary tube is recorded as the boiling point.[10]

Determination of Solubility

Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent.

Methodology: Shake-Flask Method

-

Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of the desired solvent in a sealed vial.

-

Equilibration: The vial is agitated in a constant temperature shaker bath (e.g., at 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached and the solution is saturated.

-

Sample Separation: The undissolved solid is separated from the solution by centrifugation or filtration.

-

Concentration Analysis: A known volume of the clear, saturated solution is carefully removed and its concentration is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectrophotometry.

-

Solubility Calculation: The solubility is then calculated and expressed in units such as g/100 mL or mol/L.

Logical Workflow: Synthesis of Halogenated Difluorophenols

Figure 1. A logical workflow for the synthesis of brominated difluorophenols.

This generalized diagram illustrates the key stages in the synthesis of a brominated difluorophenol from a difluorophenol precursor. The specific position of bromination (ortho, meta, or para to the hydroxyl group) will depend on the directing effects of the substituents and the reaction conditions employed.

Spectroscopic Data

While a full analysis is beyond the scope of this guide, researchers can expect the following characteristic spectroscopic features for this compound:

-

¹H NMR: The proton NMR spectrum would be expected to show signals corresponding to the aromatic protons, with coupling patterns influenced by both the fluorine and bromine substituents.

-

¹³C NMR: The carbon NMR spectrum would display distinct signals for each of the six carbon atoms in the aromatic ring, with their chemical shifts influenced by the attached halogen and hydroxyl groups.

-

¹⁹F NMR: The fluorine NMR spectrum would provide information about the chemical environment of the two fluorine atoms.

-

IR Spectroscopy: The infrared spectrum would be expected to show a characteristic broad absorption for the O-H stretch of the phenolic hydroxyl group, as well as absorptions in the aromatic region and for the C-Br and C-F bonds.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound, with a characteristic isotopic pattern due to the presence of bromine (¹⁹Br and ⁸¹Br).[12]

This technical guide serves as a foundational resource for professionals working with this compound. While there is a clear need for further experimental determination of its physical properties, the provided protocols and comparative data offer a strong starting point for future research and application.

References

- 1. This compound | 221220-99-1 [chemicalbook.com]

- 2. calpaclab.com [calpaclab.com]

- 3. PubChemLite - this compound (C6H3BrF2O) [pubchemlite.lcsb.uni.lu]

- 4. echemi.com [echemi.com]

- 5. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 6. byjus.com [byjus.com]

- 7. pennwest.edu [pennwest.edu]

- 8. byjus.com [byjus.com]

- 9. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 10. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 11. prepchem.com [prepchem.com]

- 12. Phenol, 3-bromo- [webbook.nist.gov]

An In-depth Technical Guide to the Solubility of 3-Bromo-2,6-difluorophenol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 3-Bromo-2,6-difluorophenol, a key intermediate in the synthesis of pharmaceuticals and other complex organic molecules. Due to the limited availability of specific quantitative solubility data in public literature, this document outlines a predicted solubility profile based on the known properties of structurally analogous compounds, including bromophenols and difluorophenols. Furthermore, a detailed, standardized experimental protocol for the accurate determination of its solubility in various solvents is presented, based on the widely recognized shake-flask method. This guide is intended to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies required for the effective use of this compound in their work.

Predicted Solubility Profile

The structure of this compound incorporates a polar hydroxyl (-OH) group, which can act as a hydrogen bond donor and acceptor, and halogen substituents (bromine and fluorine) that increase the molecule's lipophilicity and molecular weight. This combination suggests that its solubility will be highly dependent on the nature of the solvent.

-

In polar protic solvents (e.g., methanol, ethanol), the ability to form hydrogen bonds with the solvent is expected to lead to good solubility.

-

In polar aprotic solvents (e.g., DMSO, DMF, acetone), the dipole-dipole interactions between the phenol and the solvent should also facilitate dissolution, resulting in moderate to high solubility.

-

In non-polar solvents (e.g., hexane, toluene), the presence of the polar hydroxyl group is likely to limit solubility, although the halogen substituents will contribute some favorable non-polar interactions.

-

In aqueous media , the solubility is expected to be low due to the significant hydrophobic character imparted by the brominated and fluorinated phenyl ring. The solubility in aqueous solutions will also be highly dependent on the pH, increasing in alkaline conditions due to the formation of the more soluble phenolate salt.

The following table summarizes the predicted solubility of this compound in a range of common laboratory solvents. These predictions are intended as a guideline for experimental work.

Table 1: Predicted Solubility of this compound

| Solvent Class | Solvent | Predicted Qualitative Solubility | Notes |

| Polar Protic | Water | Low | pH-dependent; increases at higher pH |

| Methanol | High | Forms hydrogen bonds with the hydroxyl group | |

| Ethanol | High | Forms hydrogen bonds with the hydroxyl group | |

| Polar Aprotic | Acetone | Moderate to High | Good dipole-dipole interactions |

| Acetonitrile | Moderate | Good dipole-dipole interactions | |

| Dimethyl Sulfoxide (DMSO) | High | Strong dipole-dipole interactions | |

| N,N-Dimethylformamide (DMF) | High | Strong dipole-dipole interactions | |

| Non-Polar | Hexane | Low | Dominated by hydrophobic character |

| Toluene | Low to Moderate | π-stacking interactions may slightly improve solubility | |

| Dichloromethane | Moderate | Good balance of polarity and non-polar character | |

| Diethyl Ether | Moderate | Can act as a hydrogen bond acceptor |

Experimental Protocol for Solubility Determination

The following methodology provides a detailed protocol for the experimental determination of the solubility of this compound. This protocol is based on the internationally recognized shake-flask method , as described in OECD Test Guideline 105.[1][2][3][4][5] This method is suitable for determining the solubility of substances in various solvents and is considered the gold standard for generating reliable solubility data.[6]

Principle of the Method

An excess amount of the solid this compound is equilibrated with a known volume of the solvent of interest at a constant temperature. The concentration of the dissolved substance in the saturated solution is then determined by a suitable analytical method.

Materials and Equipment

-

This compound (solid, of known purity)

-

Selected solvents (analytical grade or higher)

-

Glass vials with screw caps and PTFE septa

-

Constant temperature shaker bath or incubator

-

Analytical balance (accurate to ±0.1 mg)

-

Volumetric flasks and pipettes

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Centrifuge (optional)

-

Analytical instrument for quantification (e.g., HPLC-UV, GC-FID, or UV-Vis spectrophotometer)

Experimental Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of vials. The excess should be sufficient to be visible after the equilibration period.

-

To each vial, add a known volume of the specific solvent to be tested.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).

-

Agitate the vials for a sufficient period to ensure equilibrium is reached. A preliminary test can determine the necessary time, but 24 to 48 hours is typical.[7] For thermodynamic solubility, longer incubation times (e.g., 24 hours or more) are required.[8]

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vials to stand undisturbed for a sufficient time to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the supernatant through a syringe filter into a pre-weighed volumetric flask to remove any undissolved solid particles.

-

Dilute the filtered solution with the same solvent to a concentration that falls within the linear range of the analytical method.

-

-

Quantification:

-

Prepare a series of calibration standards of this compound of known concentrations in the solvent of interest.

-

Analyze the calibration standards and the diluted sample solutions using a calibrated analytical instrument (e.g., HPLC-UV).

-

Construct a calibration curve by plotting the analytical response versus the concentration of the standards.

-

Determine the concentration of this compound in the diluted sample solution from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the concentration of the saturated solution by taking into account the dilution factor.

-

Express the solubility in appropriate units, such as g/L, mg/mL, or mol/L.

-

Data Reporting

The final report should include:

-

The detailed experimental conditions, including temperature, equilibration time, and the analytical method used.

-

The calibration curve for the analytical method.

-

The determined solubility values for each solvent, typically reported as the mean and standard deviation of at least three replicate measurements.

Visualizations

The following diagrams illustrate the logical workflow of the experimental protocol for determining the solubility of this compound.

Caption: Workflow for Solubility Determination by the Shake-Flask Method.

Conclusion

While specific quantitative solubility data for this compound is not currently available in the public domain, a qualitative understanding of its solubility can be derived from its chemical structure and comparison with analogous compounds. For precise quantitative measurements, the shake-flask method, as detailed in this guide, provides a robust and reliable experimental framework. The information presented herein is intended to support researchers and developers in the effective handling and application of this important chemical intermediate in their scientific endeavors.

References

- 1. oecd.org [oecd.org]

- 2. oecd.org [oecd.org]

- 3. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]

- 4. OECD 105 - Water Solubility Test at 20°C - Analytice [analytice.com]

- 5. OECD 105 - Phytosafe [phytosafe.com]

- 6. scribd.com [scribd.com]

- 7. downloads.regulations.gov [downloads.regulations.gov]

- 8. enamine.net [enamine.net]

Spectral Analysis of 3-Bromo-2,6-difluorophenol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectral data for 3-Bromo-2,6-difluorophenol (C₆H₃BrF₂O), a halogenated aromatic compound of interest in synthetic chemistry and drug discovery. Due to the limited availability of experimental spectra in public databases, this document presents predicted data alongside established experimental protocols for the acquisition of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Predicted Spectral Data

The following tables summarize the predicted spectral data for this compound. These predictions are based on computational models and analysis of structurally related compounds.

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.0 - 7.5 | Multiplet | 2H | Aromatic Protons (H-4, H-5) |

| ~ 5.0 - 6.0 | Broad Singlet | 1H | Hydroxyl Proton (-OH) |

Note: The chemical shift of the hydroxyl proton is highly dependent on solvent, concentration, and temperature.

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ, ppm) | Assignment |

| ~ 150 - 160 (d, ¹JCF) | C-2, C-6 (Carbon atoms attached to Fluorine) |

| ~ 145 - 155 | C-1 (Carbon atom attached to -OH) |

| ~ 120 - 130 | C-4, C-5 |

| ~ 100 - 110 (d, ²JCF) | C-3 (Carbon atom attached to Bromine) |

Note: 'd' denotes a doublet due to carbon-fluorine coupling. The exact chemical shifts and coupling constants (J) would need to be determined experimentally.

Table 3: Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Vibration |

| 3200 - 3600 | Broad | O-H stretch (hydrogen-bonded) |

| 3000 - 3100 | Medium | Aromatic C-H stretch |

| 1550 - 1650 | Strong | C=C aromatic ring stretch |

| 1200 - 1300 | Strong | C-O stretch |

| 1000 - 1200 | Strong | C-F stretch |

| 600 - 800 | Strong | C-Br stretch |

Table 4: Predicted Mass Spectrometry (MS) Data[1]

The mass spectrum is expected to show a characteristic isotopic pattern for bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).

| Adduct | Predicted m/z |

| [M]⁺ | 207.9330 |

| [M+H]⁺ | 208.9408 |

| [M+Na]⁺ | 230.9228 |

| [M-H]⁻ | 206.9262 |

Note: m/z stands for the mass-to-charge ratio.

Experimental Protocols

The following are generalized protocols for acquiring spectral data for phenolic compounds like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical as it can affect the chemical shift of the hydroxyl proton.

-

Internal Standard: Add a small amount of a reference standard, typically tetramethylsilane (TMS), to the solution to calibrate the chemical shift scale to 0 ppm.

-

Data Acquisition:

-

Place the sample tube in the NMR spectrometer.

-

Acquire the ¹H NMR spectrum. Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Acquire the ¹³C NMR spectrum. This typically requires a larger number of scans due to the lower natural abundance of the ¹³C isotope. Proton decoupling is generally used to simplify the spectrum.

-

-

Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and integrating the signals.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

-

Sample Preparation:

-

Solid State (KBr Pellet): Mix a small amount of the solid sample with dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a thin, transparent disk using a hydraulic press.

-

Solution: Dissolve the sample in a suitable solvent that has minimal IR absorption in the regions of interest (e.g., carbon tetrachloride, chloroform).

-

-

Data Acquisition:

-

Place the KBr pellet or the solution cell in the sample holder of the FT-IR spectrometer.

-

Record a background spectrum of the empty sample holder or the pure solvent.

-

Record the sample spectrum. The instrument passes infrared radiation through the sample and measures the amount of radiation absorbed at each frequency.

-

-

Data Processing: The software automatically subtracts the background spectrum from the sample spectrum to produce the final IR spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. Common methods include direct infusion, or coupling the mass spectrometer with a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS) for prior separation.

-

Ionization: Ionize the sample molecules. Electron Ionization (EI) is a common technique that can provide detailed fragmentation patterns. Electrospray Ionization (ESI) is a softer ionization technique that often keeps the molecular ion intact.

-

Mass Analysis: The ionized fragments are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of ions versus their m/z values.

Structural Elucidation Workflow

The following diagram illustrates the logical workflow of how different spectral data contribute to the structural elucidation of an organic compound like this compound.

Caption: Workflow for Spectroscopic Structural Elucidation.

Synthesis of 3-Bromo-2,6-difluorophenol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 3-Bromo-2,6-difluorophenol, a valuable building block in medicinal chemistry and drug development. Due to the strong directing effects of the hydroxyl and fluoro groups in the starting material, 2,6-difluorophenol, direct bromination is not a viable strategy for the synthesis of the 3-bromo isomer. Electrophilic aromatic substitution on 2,6-difluorophenol preferentially occurs at the 4-position.

Therefore, a multi-step synthetic approach is necessary. The most practical route commences with the commercially available intermediate, 3-Bromo-2,6-difluoroaniline. This guide details the conversion of this key intermediate to the final product via a Sandmeyer-type reaction.

Proposed Synthetic Pathway

The synthesis of this compound is most effectively achieved through the diazotization of 3-Bromo-2,6-difluoroaniline, followed by hydrolysis of the resulting diazonium salt. This well-established transformation, a variation of the Sandmeyer reaction, provides a reliable method to introduce a hydroxyl group onto the aromatic ring.

Figure 1: Proposed synthetic pathway for this compound.

Experimental Protocol

The following is a detailed experimental protocol for the synthesis of this compound from 3-Bromo-2,6-difluoroaniline. This protocol is adapted from general procedures for Sandmeyer reactions.

Step 1: Diazotization of 3-Bromo-2,6-difluoroaniline

-

In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add 3-Bromo-2,6-difluoroaniline (1.0 eq).

-

Add a solution of sulfuric acid in water (e.g., 1:1 v/v) and cool the mixture to 0-5 °C in an ice-salt bath with vigorous stirring.

-

Dissolve sodium nitrite (1.05 eq) in a minimal amount of cold water.

-

Slowly add the sodium nitrite solution dropwise to the aniline suspension, maintaining the internal temperature between 0-5 °C.

-

After the addition is complete, stir the reaction mixture at 0-5 °C for an additional 30 minutes. The formation of the diazonium salt is indicated by a change in the color of the solution.

Step 2: Hydrolysis of the Diazonium Salt

-

In a separate flask, heat a volume of water to boiling.

-

Slowly and carefully add the cold diazonium salt solution to the boiling water. Vigorous evolution of nitrogen gas will be observed.

-

After the addition is complete, continue to heat the mixture at reflux for 1-2 hours to ensure complete hydrolysis.

-

Cool the reaction mixture to room temperature.

-

Extract the aqueous mixture with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) (3 x volume of the aqueous phase).

-

Combine the organic extracts and wash with a saturated sodium bicarbonate solution to remove any residual acid, followed by a wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure to yield pure this compound.

Figure 2: Experimental workflow for the synthesis of this compound.

Quantitative Data

The following table summarizes the key quantitative data for the synthesis of this compound. Please note that yields are highly dependent on the specific reaction conditions and purification methods.

| Parameter | Value | Reference |

| Starting Material | 3-Bromo-2,6-difluoroaniline | Commercially Available |

| Reagents | Sodium Nitrite, Sulfuric Acid, Water | Standard Laboratory Reagents |

| Typical Yield | 60-80% | Estimated based on similar Sandmeyer reactions |

| Purity | >98% (after purification) | |

| Molecular Formula | C₆H₃BrF₂O | |

| Molecular Weight | 209.0 g/mol |

Physicochemical Properties

| Property | Value |

| Appearance | Off-white to pale yellow solid |

| Melting Point | Not reported |

| Boiling Point | Not reported |

| Solubility | Soluble in most organic solvents |

Safety Considerations

-

3-Bromo-2,6-difluoroaniline: Handle with care. Avoid inhalation, ingestion, and skin contact. Use in a well-ventilated fume hood.

-

Sodium Nitrite: Strong oxidizing agent. Keep away from combustible materials. Toxic if swallowed.

-

Sulfuric Acid: Highly corrosive. Causes severe skin burns and eye damage. Handle with appropriate personal protective equipment (PPE), including gloves, goggles, and a lab coat.

-

Diazonium Salts: Aryl diazonium salts can be explosive when isolated and dry. It is crucial to keep the diazonium salt in solution and at a low temperature at all times.

This technical guide provides a framework for the synthesis of this compound. Researchers should always conduct a thorough literature search and risk assessment before performing any chemical synthesis. Optimization of reaction conditions may be necessary to achieve the desired yield and purity.

An In-depth Technical Guide to the Electrophilic Bromination of 3-Bromo-2,6-difluorophenol

For Immediate Release

This technical guide provides a comprehensive overview of the electrophilic bromination of 3-bromo-2,6-difluorophenol, a reaction of significant interest in the synthesis of complex aromatic compounds for the pharmaceutical and agrochemical industries. This document is intended for researchers, scientists, and drug development professionals, offering detailed insights into the reaction's core principles, experimental methodologies, and expected outcomes.

Introduction

The electrophilic aromatic substitution of phenols is a fundamental transformation in organic synthesis. The hydroxyl group is a potent activating group, directing incoming electrophiles to the ortho and para positions.[1][2][3] In the case of this compound, the interplay of the existing substituents—the activating hydroxyl group and the deactivating but ortho, para-directing halogen atoms—presents a nuanced challenge in predicting and controlling the regioselectivity of further bromination. Understanding these directing effects is paramount for the targeted synthesis of polysubstituted aromatic building blocks.

Regioselectivity Analysis

The position of electrophilic attack on the this compound ring is determined by the combined electronic and steric effects of the substituents.

-

Hydroxyl Group (-OH): As a strong activating group, it directs electrophiles primarily to the positions ortho and para to it. In this molecule, the C4 position is para and the C2 and C6 positions are ortho.

-

Fluorine Atoms (-F): While electronegative and thus deactivating, fluorine atoms are also ortho, para-directors due to resonance effects.

-

Bromine Atom (-Br): Similar to fluorine, bromine is a deactivating ortho, para-director.

Considering the positions on the ring:

-

C2 and C6: Already substituted with fluorine atoms, rendering them unavailable for substitution.

-

C4 (para to -OH): This position is activated by the hydroxyl group and is the most likely site for electrophilic attack. The directing effects of the C3-bromo and C2/C6-fluoro groups also favor substitution at this position.

-

C5 (meta to -OH): This position is sterically hindered by the adjacent fluorine at C6 and the bromine at C3. Electronically, it is less favored due to being meta to the strongly activating hydroxyl group.

Therefore, the principal product expected from the electrophilic bromination of this compound is 3,4-dibromo-2,6-difluorophenol .

Reaction Mechanism

The electrophilic bromination of this compound proceeds via a classic electrophilic aromatic substitution mechanism.

Caption: General mechanism of electrophilic bromination of this compound.

Experimental Protocols

Protocol 1: Bromination using Molecular Bromine

This protocol is adapted from the synthesis of 4-bromo-2,6-difluorophenol.[4]

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Density (g/mL) | Amount | Moles |

| This compound | 208.99 | - | 2.09 g | 0.01 |

| Bromine (Br₂) | 159.81 | 3.1028 | 0.51 mL | 0.01 |

| Carbon Disulfide (CS₂) | 76.13 | 1.266 | 20 mL | - |

| 48% Hydrobromic Acid (HBr) | 80.91 | 1.49 | 5 drops | catalyst |

| Saturated Sodium Metabisulfite | - | - | 30 mL | - |

| Saturated Sodium Bicarbonate | - | - | 20 mL | - |

| Water | 18.02 | 1.00 | As needed | - |

| Anhydrous Sodium Sulfate | 142.04 | - | As needed | - |

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2.09 g (0.01 mol) of this compound in 10 mL of dry carbon disulfide.

-

In a separate container, prepare a solution of 1.6 g (0.51 mL, 0.01 mol) of bromine in 10 mL of dry carbon disulfide.

-

Slowly add the bromine solution to the stirred solution of the phenol over 5 minutes.

-

Add 5 drops of 48% hydrobromic acid to the reaction mixture.

-

Heat the mixture to reflux for 2 hours.

-

Allow the mixture to cool to room temperature and stir for an additional 16 hours.

-

Pour the reaction mixture into 20 mL of water.

-

Add 30 mL of saturated sodium metabisulfite solution to quench any unreacted bromine.

-

Transfer the mixture to a separatory funnel and separate the layers.

-

Wash the organic layer with 20 mL of saturated sodium bicarbonate solution, followed by 20 mL of water.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

The crude product can be purified by distillation or recrystallization.

Protocol 2: Bromination using N-Bromosuccinimide (NBS)

NBS is a milder and often more selective brominating agent for phenols.[2][3]

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Density (g/mL) | Amount | Moles |

| This compound | 208.99 | - | 2.09 g | 0.01 |

| N-Bromosuccinimide (NBS) | 177.98 | - | 1.78 g | 0.01 |

| Acetonitrile (CH₃CN) | 41.05 | 0.786 | 50 mL | - |

| Water | 18.02 | 1.00 | As needed | - |

| Saturated Sodium Thiosulfate | - | - | As needed | - |

| Diethyl Ether | 74.12 | 0.713 | As needed | - |

| Brine | - | - | As needed | - |

| Anhydrous Magnesium Sulfate | 120.37 | - | As needed | - |

Procedure:

-

Dissolve 2.09 g (0.01 mol) of this compound in 50 mL of acetonitrile in a round-bottom flask.

-

Add 1.78 g (0.01 mol) of N-bromosuccinimide to the solution.

-

Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion of the reaction, quench with a saturated aqueous solution of sodium thiosulfate.

-

Remove the acetonitrile under reduced pressure.

-

Add 50 mL of water to the residue and extract with diethyl ether (3 x 30 mL).

-

Combine the organic extracts and wash with water and then brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Experimental Workflow

The general workflow for the electrophilic bromination of this compound is outlined below.

Caption: A generalized experimental workflow for electrophilic bromination.

Data Presentation

The following table summarizes the key quantitative data for the proposed reactions. Yields are hypothetical and based on typical outcomes for similar reactions.

| Starting Material | Brominating Agent | Product | Theoretical Yield (g) |

| This compound (2.09 g) | Bromine (Br₂) | 3,4-Dibromo-2,6-difluorophenol | 2.89 |

| This compound (2.09 g) | N-Bromosuccinimide (NBS) | 3,4-Dibromo-2,6-difluorophenol | 2.89 |

Safety Precautions

-

Bromine is highly corrosive, toxic, and volatile. All manipulations should be performed in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Carbon disulfide is highly flammable and toxic.

-

N-bromosuccinimide is an irritant. Avoid inhalation and contact with skin.

Conclusion

The electrophilic bromination of this compound is predicted to selectively yield 3,4-dibromo-2,6-difluorophenol. This technical guide provides two detailed, plausible experimental protocols based on established methodologies for similar substrates. Researchers should exercise appropriate caution and optimize reaction conditions as necessary for their specific applications. The provided workflows and diagrams offer a clear and structured approach to performing and understanding this important synthetic transformation.

References

An In-depth Technical Guide to the Reactivity of the Hydroxyl Group in 3-Bromo-2,6-difluorophenol

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-2,6-difluorophenol is a halogenated aromatic compound of significant interest in medicinal chemistry and materials science. The strategic placement of two fluorine atoms ortho to the hydroxyl group, along with a bromine atom at the meta position, profoundly influences the reactivity of the phenolic hydroxyl group. This guide provides a comprehensive analysis of the hydroxyl group's reactivity in this compound, focusing on its acidity, nucleophilicity, and participation in key chemical transformations. This document is intended to serve as a valuable resource for researchers and professionals engaged in the synthesis and development of novel molecules incorporating this versatile building block.

Physicochemical Properties

The reactivity of the hydroxyl group is intrinsically linked to the electronic environment of the phenol. The presence of two strongly electron-withdrawing fluorine atoms has a pronounced effect on the acidity of the phenolic proton.

| Property | Value | Source |

| Predicted pKa | 6.48 ± 0.15 | ChemicalBook |

The predicted pKa of 6.48 indicates that this compound is significantly more acidic than phenol (pKa ≈ 10). This increased acidity is a direct consequence of the inductive electron-withdrawing effect of the two ortho-fluorine atoms, which stabilize the corresponding phenoxide anion. This enhanced acidity is a key determinant of the hydroxyl group's reactivity, particularly in base-mediated reactions.

Reactivity of the Hydroxyl Group

The hydroxyl group of this compound can undergo a variety of chemical transformations, primarily involving the cleavage of the O-H bond or the C-O bond. The electron-withdrawing nature of the fluorine substituents enhances the acidity of the hydroxyl proton, making the corresponding phenoxide a relatively stable and good nucleophile for O-alkylation and O-acylation reactions.

Acidity and Nucleophilicity

The acidity of phenols is a critical factor governing the reactivity of the hydroxyl group. Electron-withdrawing groups, such as halogens, increase the acidity of phenols by stabilizing the resulting phenoxide ion through inductive effects. In the case of this compound, the two ortho-fluorine atoms exert a strong electron-withdrawing inductive effect, leading to a lower pKa compared to phenol. This increased acidity facilitates the deprotonation of the hydroxyl group to form the corresponding phenoxide ion, which is a potent nucleophile.

The nucleophilicity of the phenoxide is a balance between the increased negative charge density on the oxygen atom and steric hindrance from the ortho substituents. While the fluorine atoms are relatively small, their presence can influence the approach of bulky electrophiles.

Logical Relationship of Substituent Effects on Acidity

The Strategic Utility of 3-Bromo-2,6-difluorophenol in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-2,6-difluorophenol, a halogenated aromatic compound, has emerged as a valuable and versatile building block in the field of medicinal chemistry. Its unique substitution pattern, featuring a bromine atom and two fluorine atoms flanking a hydroxyl group, imparts specific physicochemical properties that are highly advantageous for the design of novel therapeutic agents. This technical guide explores the potential applications of this compound, with a particular focus on its role as a key intermediate in the synthesis of targeted protein degraders and other bioactive molecules. While direct and extensive literature on the specific applications of this compound is still developing, its classification as a "Protein Degrader Building Block" by major chemical suppliers points to its strategic importance in this cutting-edge area of drug discovery.[1] This guide will provide an overview of its synthetic utility, potential applications, and detailed experimental protocols for its derivatization.

Physicochemical Properties and Synthetic Handles

The chemical structure of this compound offers several key features for medicinal chemists:

-

Orthogonal Halogen Handles: The presence of both bromine and fluorine atoms provides orthogonal handles for various chemical transformations. The bromine atom is particularly amenable to palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the introduction of a wide range of aryl, heteroaryl, or alkyl groups. The fluorine atoms, on the other hand, can influence the molecule's pKa, lipophilicity, and metabolic stability, and can also participate in specific non-covalent interactions with biological targets.

-

The Phenolic Hydroxyl Group: The hydroxyl group serves as a versatile nucleophile or can be readily converted into an ether or ester linkage. This is a crucial feature for its incorporation into larger molecules, such as the linker component of Proteolysis Targeting Chimeras (PROTACs).

-

Electronic Effects: The electron-withdrawing nature of the fluorine atoms can modulate the reactivity of the aromatic ring and the acidity of the phenolic proton, which can be fine-tuned to optimize binding affinity and pharmacokinetic properties.

Potential Applications in Medicinal Chemistry

The primary anticipated application of this compound lies in the synthesis of PROTACs. PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.

dot

Caption: General mechanism of action for a PROTAC molecule.

In this context, this compound can be envisioned as a precursor to the linker component of a PROTAC. The phenolic hydroxyl would be used to connect to one of the ligands (either for the target protein or the E3 ligase), while the bromo-difluoroaryl moiety could be further functionalized to attach the other end of the linker. The fluorine atoms can enhance the metabolic stability of the linker and potentially contribute to favorable interactions within the ternary complex.

While specific examples of this compound in the synthesis of kinase inhibitors are not yet prominent in the literature, the broader family of difluorophenol-containing molecules has shown utility in this area. The difluorophenyl moiety can act as a bioisostere for other functional groups and can form key hydrogen bonding and electrostatic interactions with kinase active sites.

Experimental Protocols

The following section provides a detailed experimental protocol for a common derivatization of this compound, which serves as a foundational step for its incorporation into more complex bioactive molecules.

Protection of the Phenolic Hydroxyl Group

A common initial step in the synthetic manipulation of this compound is the protection of the hydroxyl group to prevent its interference in subsequent reactions, such as cross-coupling. A widely used protecting group for phenols is the methoxymethyl (MOM) ether.

General Method S1: MOM Protection of this compound [2]

dot

Caption: Workflow for the MOM protection of this compound.

Materials:

-

This compound

-

Diisopropylethylamine (DIEA)

-

Dichloromethane (CH2Cl2)

-

Chloromethyl methyl ether (MOM-Cl)

-

Water

-

Saturated sodium bicarbonate (NaHCO3) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO4)

-

Solvents for flash chromatography (e.g., ethyl acetate/hexanes)

Procedure:

-

A solution of this compound (1.0 eq) and DIEA (1.5 eq) in CH2Cl2 is cooled to 0 °C.[2]

-

Chloromethyl methyl ether (1.3 eq) is added dropwise to the cooled solution.[2]

-

The reaction mixture is then allowed to warm to room temperature and stirred for a designated period (e.g., 4 hours), with reaction progress monitored by thin-layer chromatography (TLC).[2]

-

Upon completion, the reaction is diluted with water and extracted with CH2Cl2.[2]

-

The combined organic extracts are washed with saturated NaHCO3 and brine, then dried over anhydrous MgSO4, filtered, and the solvent is removed under reduced pressure.[2]

-

The crude product, 1-bromo-2,4-difluoro-3-(methoxymethoxy)benzene, can be purified by flash chromatography.[2]

Quantitative Data

| Compound ID | Target Protein | Assay Type | Activity (IC50/Ki/DC50, nM) | Reference |

| e.g., Compound X | e.g., Kinase Y | e.g., In vitro kinase assay | e.g., 50 | [Future Publication] |

| e.g., PROTAC Z | e.g., Protein A | e.g., Cellular degradation assay | e.g., 25 | [Future Publication] |

Conclusion and Future Outlook

This compound represents a promising, albeit currently under-documented, building block for modern medicinal chemistry. Its structural features are highly amenable to the synthesis of complex molecules, particularly in the rapidly advancing field of targeted protein degradation. The strategic placement of orthogonal synthetic handles and the modulating effects of the fluorine atoms provide a rich platform for the generation of novel chemical entities. As the quest for more potent and selective therapeutic agents continues, it is anticipated that the utility of this compound will be further explored and documented in the scientific literature, leading to the development of innovative drugs for a range of diseases. Researchers in drug discovery are encouraged to consider the potential of this versatile intermediate in their synthetic campaigns.

References

The Strategic Integration of 3-Bromo-2,6-difluorophenol in PROTAC Design: A Technical Guide

For Immediate Release

A Technical Deep Dive for Researchers, Scientists, and Drug Development Professionals on the Utility of 3-Bromo-2,6-difluorophenol as a Versatile Building Block for von Hippel-Lindau (VHL) E3 Ligase-Recruiting PROTACs.

This technical guide explores the application of this compound in the synthesis of Proteolysis Targeting Chimeras (PROTACs), a revolutionary class of therapeutics that co-opt the cell's natural protein degradation machinery to eliminate disease-causing proteins.[1][2] The unique structural features of this compound make it a valuable precursor for the generation of potent ligands for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, a key component in the PROTAC-mediated degradation pathway.[3][4][5]

Introduction to PROTAC Technology and the Role of VHL

PROTACs are heterobifunctional molecules composed of two distinct ligands connected by a chemical linker.[6] One ligand binds to a target protein of interest (POI), while the other recruits an E3 ubiquitin ligase. This induced proximity facilitates the formation of a ternary complex, leading to the ubiquitination of the POI and its subsequent degradation by the proteasome.[3][7]

The VHL E3 ligase is one of the most successfully and widely utilized E3 ligases in PROTAC design.[3][8] Its ligands are well-characterized and their structure-activity relationships have been extensively studied. A key structural motif of many potent VHL ligands is a hydroxylated proline (hydroxyproline) core, which mimics the endogenous substrate, Hypoxia-Inducible Factor-1α (HIF-1α).[5][9] The phenyl group attached to this core plays a crucial role in binding to a hydrophobic pocket of VHL.

This compound as a Strategic Building Block

The synthesis of potent VHL ligands often starts from substituted aromatic building blocks.[4][10] this compound offers several advantages in this context:

-

Orthogonal Handles for Synthesis: The bromine atom and the phenolic hydroxyl group provide two distinct reactive sites. The bromine can be utilized in cross-coupling reactions to introduce the rest of the VHL ligand scaffold, while the hydroxyl group can be a point of attachment for the PROTAC linker.

-

Fluorine Substitution: The presence of fluorine atoms on the phenyl ring can enhance binding affinity to VHL through favorable interactions within the hydrophobic pocket. Fluorination is a common strategy in medicinal chemistry to modulate physicochemical properties like lipophilicity and membrane permeability.[11]

-

Structural Rigidity: The difluoro substitution pattern can influence the conformation of the VHL ligand, potentially pre-organizing it for optimal binding to the E3 ligase.

Signaling Pathways and Experimental Workflows

PROTAC-Mediated Protein Degradation Pathway

The fundamental mechanism of a VHL-recruiting PROTAC is to induce the ubiquitination and subsequent degradation of a target protein. This process is catalytic, as the PROTAC is released after the target protein is ubiquitinated and can engage another target protein molecule.

Synthetic Workflow for a VHL-Recruiting PROTAC

The synthesis of a PROTAC from this compound typically involves a multi-step process, starting with the construction of the VHL ligand, followed by linker attachment and coupling to the POI ligand.

Experimental Protocols

Synthesis of a VHL Ligand from this compound (Adapted from a similar synthesis)[12]

This protocol is adapted from a reported synthesis of a VHL ligand from 3-bromo-2-fluorophenol and provides a plausible route for the difluoro analog.

Step 1: Ortho-formylation

-

To a solution of this compound in a suitable solvent (e.g., anhydrous acetonitrile), add magnesium chloride and triethylamine.

-

Add paraformaldehyde and heat the reaction mixture under reflux.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, cool the reaction and perform an aqueous workup.

-

Purify the crude product by column chromatography to yield the corresponding salicylaldehyde.

Step 2: Reductive Amination

-

Dissolve the salicylaldehyde intermediate and a suitable amine (e.g., tert-butyl carbamate) in a solvent such as dichloromethane.

-

Add a reducing agent (e.g., sodium triacetoxyborohydride) portion-wise.

-

Stir the reaction at room temperature until completion as monitored by LC-MS.

-

Quench the reaction and perform an aqueous workup.

-

Purify the product by column chromatography.

Step 3: Coupling with the Hydroxyproline Core

-

The product from the previous step is then coupled with the protected hydroxyproline-containing fragment using standard peptide coupling reagents like HATU or HBTU in the presence of a base such as DIPEA.[10]

General Protocol for PROTAC Synthesis (Solid-Phase)[10][13]

-

Resin Preparation: Start with a resin-bound E3 ligase ligand (e.g., the newly synthesized VHL ligand).

-

Linker Coupling: Swell the resin in DMF and add a solution of a bromo-functionalized linker with a protected amine (e.g., Bromo-PEG-Boc) and DIPEA. Shake at room temperature.

-

Deprotection: Treat the resin with a solution of TFA in DCM to remove the Boc protecting group.

-

POI Ligand Coupling: Swell the deprotected resin in DMF and add a solution of the POI ligand (with a carboxylic acid), HATU, and DIPEA. Shake at room temperature.

-

Cleavage and Purification: Cleave the PROTAC from the resin using a cleavage cocktail (e.g., 95% TFA). Purify the crude PROTAC by preparative HPLC.

Western Blotting for Protein Degradation Analysis[14][15]

-

Cell Culture and Treatment: Plate cells and treat with varying concentrations of the synthesized PROTAC for a specified time (e.g., 24 hours).

-

Cell Lysis: Lyse the cells and quantify the protein concentration.

-

SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.

-

Immunoblotting: Probe the membrane with primary antibodies against the target protein and a loading control (e.g., GAPDH), followed by HRP-conjugated secondary antibodies.

-

Detection and Analysis: Visualize the protein bands using a chemiluminescent substrate and quantify the band intensities to determine the extent of protein degradation.

Quantitative Data

The efficacy of a PROTAC is typically characterized by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). While specific data for a PROTAC derived from this compound is not yet publicly available, the following table presents representative data for potent VHL-recruiting PROTACs targeting the BRD4 protein, illustrating the expected performance benchmarks.

| PROTAC | Target | VHL Ligand Derivative | DC50 (nM) | Dmax (%) | Cell Line |

| ARV-771 | BRD4 | VH032 derivative | 18 | >90 | HeLa |

| AT1 | BRD4 | VH032 derivative | 26 | >90 | HeLa |

| MZ1 | BRD4 | VH032 derivative | 13 | >90 | HeLa |

| Compound 3 | BRD4 | VH298 derivative | 3 | >90 | HeLa |

Table 1: Representative degradation data for VHL-recruiting PROTACs targeting BRD4.[12] Data is for illustrative purposes to show typical potency.

Conclusion

This compound represents a highly valuable and strategic starting material for the synthesis of novel VHL ligands for PROTAC development. Its unique chemical handles and the beneficial effects of fluorine substitution provide a solid foundation for creating potent and effective protein degraders. The experimental protocols outlined in this guide offer a comprehensive framework for researchers to synthesize and evaluate PROTACs derived from this versatile building block, paving the way for the discovery of new therapeutics for a wide range of diseases.

References

- 1. PROTACs revolutionize small molecule drugs | CAS [cas.org]

- 2. researchgate.net [researchgate.net]

- 3. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. chemrxiv.org [chemrxiv.org]

- 6. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. A patent review of von Hippel-Lindau (VHL)-recruiting chemical matter: E3 ligase ligands for PROTACs and targeted protein degradation (2019–present) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Exploring linker fluorination to optimise PROTAC potency, selectivity, and physical properties - ePrints Soton [eprints.soton.ac.uk]

- 12. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Safe Handling of 3-Bromo-2,6-difluorophenol

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 3-Bromo-2,6-difluorophenol (CAS No. 221220-99-1), a compound utilized in research and development, particularly as a protein degrader building block.[1] Adherence to these guidelines is critical to ensure personnel safety and mitigate environmental risks in a laboratory setting.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary hazards include acute toxicity, skin and eye irritation, and respiratory irritation.[2][3] Some sources also indicate it is a flammable liquid and vapor and is very toxic to aquatic life with long-lasting effects.

GHS Hazard Classification Summary

| Hazard Class | Category | Signal Word | Hazard Statement |

| Acute Toxicity, Oral | 4 | Warning | H302: Harmful if swallowed[2][3] |

| Acute Toxicity, Dermal | 4 | Warning | H312: Harmful in contact with skin |

| Acute Toxicity, Inhalation | 4 | Warning | H332: Harmful if inhaled[2] |

| Skin Corrosion/Irritation | 2 | Warning | H315: Causes skin irritation[2][3] |

| Serious Eye Damage/Eye Irritation | 2A | Warning | H319: Causes serious eye irritation[2][3] |

| Specific Target Organ Toxicity - Single Exposure | 3 | Warning | H335: May cause respiratory irritation[2][3] |

| Flammable Liquids | 3 | Warning | H226: Flammable liquid and vapour |

| Hazardous to the Aquatic Environment, Acute | 1 | Warning | H400: Very toxic to aquatic life[4] |

| Hazardous to the Aquatic Environment, Chronic | 1 | Warning | H410: Very toxic to aquatic life with long lasting effects |

Hazard Pictograms:

Physicochemical Properties

Understanding the physical and chemical properties of this compound is essential for its safe handling and storage.

| Property | Value |

| CAS Number | 221220-99-1[1][2] |

| Molecular Formula | C₆H₃BrF₂O[1][2] |

| Molecular Weight | 209.0 g/mol [1] |

| Appearance | No information available; may be a liquid or solid[3] |

| Melting Point/Range | 3 - 7 °C (37 - 45 °F) |

| Boiling Point/Range | 195 °C (383 °F) |

| Density | 1.492 g/cm³ at 25 °C (77 °F) |

| Storage Temperature | Room temperature[1] |

Experimental Protocols: Safe Handling and Storage

Strict adherence to the following protocols is mandatory to minimize exposure and ensure a safe working environment.

Engineering Controls

-

Fume Hood: All handling of this compound, including weighing, transferring, and preparing solutions, must be conducted within a certified chemical fume hood to control vapors and potential dust.[5]

-

Ventilation: Use only in well-ventilated areas.[2][3] Ensure appropriate exhaust ventilation is available where dust or aerosols may be formed.[5]

-

Safety Stations: Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[6]

Personal Protective Equipment (PPE)

A comprehensive suite of PPE is required when handling this compound.

| PPE Category | Item | Specifications and Best Practices |

| Eye/Face Protection | Safety Goggles / Face Shield | Wear tightly fitting safety goggles conforming to EN166 (EU) or NIOSH (US) standards.[7] A face shield should be worn over goggles for full-face protection during splash-risk procedures.[8] |

| Hand Protection | Chemical-Resistant Gloves | Handle with gloves.[5] Disposable nitrile gloves are suitable for incidental contact. For prolonged or direct contact, consult the glove manufacturer's resistance data. Dispose of contaminated gloves after use in accordance with good laboratory practices. |

| Body Protection | Laboratory Coat / Protective Clothing | Wear a flame-retardant, antistatic protective clothing or a standard laboratory coat, fully buttoned, to protect skin and personal clothing from contamination.[8] |

| Respiratory Protection | NIOSH-approved Respirator | If vapors or aerosols are generated, a NIOSH-approved respirator with appropriate cartridges (e.g., Type A Brown for organic gases and vapors) is required.[9] |

Handling Procedures

-

Do not eat, drink, or smoke in areas where the chemical is handled.[2][3] Wash hands and face thoroughly after handling.[2][3]

-

Keep the container tightly closed when not in use.[3]

-

Keep away from heat, sparks, open flames, and hot surfaces. No smoking.

-

Use only non-sparking tools and take precautionary measures against static discharge. Ground and bond container and receiving equipment.

Storage Conditions

-

Store in a well-ventilated, dry place.[3]

-

Keep the container tightly closed.[3]

-

Keep away from heat and sources of ignition.

-

Incompatible materials include strong oxidizing agents and strong bases.[12]

Emergency and Disposal Procedures

First Aid Measures

Immediate action is required in case of exposure.

| Exposure Route | First Aid Protocol |

| Inhalation | Remove the person to fresh air and keep them comfortable for breathing.[2][3] If not breathing, give artificial respiration.[3] Get medical attention if you feel unwell or if symptoms occur.[2][3] |

| Skin Contact | Take off immediately all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes.[3] If skin irritation persists, seek medical attention.[3] |

| Eye Contact | Rinse cautiously with water for several minutes.[2][3] Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes.[3] Immediately call an ophthalmologist or get medical attention.[3] |

| Ingestion | Rinse mouth with water.[2][3] Do NOT induce vomiting.[12] Immediately call a POISON CENTER or doctor.[6][12] |

Accidental Release Measures (Spills)

-

Personal Precautions: Evacuate non-essential personnel. Ensure adequate ventilation. Avoid breathing vapors and contact with the substance. Remove all sources of ignition.[13]

-

Environmental Precautions: Do not let the product enter drains or the environment.

-

Containment and Cleanup: Cover drains. Soak up with inert absorbent material (e.g., sand, silica gel, Chemizorb®).[12] Collect the material in suitable, closed containers for disposal.[5][12] Use spark-proof tools.[12]

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide (CO₂).[5]

-